molecular formula C17H16N2 B12825360 N,N-Dimethyl-6-(pyridin-4-yl)naphthalen-2-amine

N,N-Dimethyl-6-(pyridin-4-yl)naphthalen-2-amine

Cat. No.: B12825360
M. Wt: 248.32 g/mol
InChI Key: SRXXPAJVZBIMTL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(pyridin-4-yl)naphthalen-2-amine is an organic compound that belongs to the class of aromatic amines This compound features a naphthalene ring system substituted with a pyridine ring and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-(pyridin-4-yl)naphthalen-2-amine typically involves the reaction of 6-bromo-N,N-dimethylnaphthalen-2-amine with pyridine-4-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(pyridin-4-yl)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N-Dimethyl-6-(pyridin-4-yl)naphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(pyridin-4-yl)naphthalen-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(pyridin-4-yl)aniline: Similar structure but with an aniline instead of a naphthalene ring.

    N,N-Dimethyl-6-(pyridin-2-yl)naphthalen-2-amine: Similar structure but with the pyridine ring at a different position.

    N,N-Dimethyl-4-(pyridin-3-yl)naphthalen-2-amine: Similar structure but with the pyridine ring at a different position.

Uniqueness

N,N-Dimethyl-6-(pyridin-4-yl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

N,N-dimethyl-6-pyridin-4-ylnaphthalen-2-amine

InChI

InChI=1S/C17H16N2/c1-19(2)17-6-5-15-11-14(3-4-16(15)12-17)13-7-9-18-10-8-13/h3-12H,1-2H3

InChI Key

SRXXPAJVZBIMTL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

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